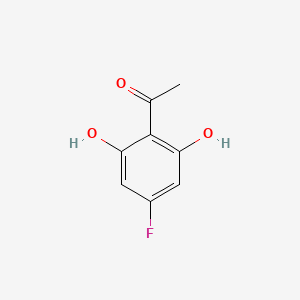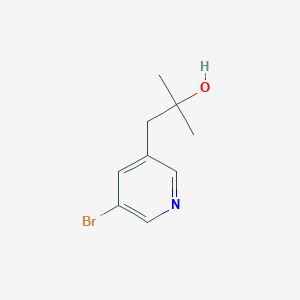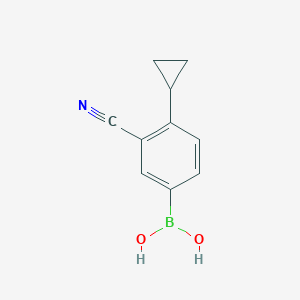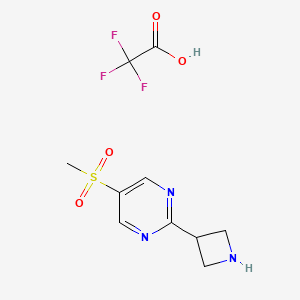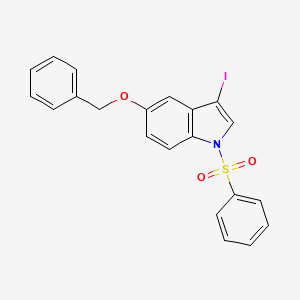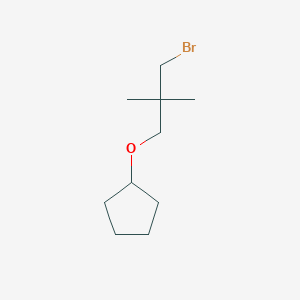
(3-Bromo-2,2-dimethylpropoxy)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is a chemical compound with the molecular formula C10H19BrO and a molecular weight of 235.16 g/mol . It is characterized by a bromine atom attached to a dimethylpropoxy group, which is further connected to a cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,2-dimethylpropoxy)cyclopentane typically involves the reaction of 3-bromo-2,2-dimethylpropanol with cyclopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
化学反应分析
Types of Reactions
(3-Bromo-2,2-dimethylpropoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or nitriles.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
科学研究应用
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a potential inhibitor of specific enzymes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (3-Bromo-2,2-dimethylpropoxy)cyclopentane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, while the cyclopentane ring provides steric hindrance, influencing the compound’s binding affinity and specificity. The dimethylpropoxy group can enhance lipophilicity, facilitating membrane permeability and intracellular access.
相似化合物的比较
Similar Compounds
(3-Chloro-2,2-dimethylpropoxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodo-2,2-dimethylpropoxy)cyclopentane: Similar structure but with an iodine atom instead of bromine.
(3-Fluoro-2,2-dimethylpropoxy)cyclopentane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3-Bromo-2,2-dimethylpropoxy)cyclopentane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
属性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
(3-bromo-2,2-dimethylpropoxy)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9H,3-8H2,1-2H3 |
InChI 键 |
FOGYUGRIGLRWJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC1CCCC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
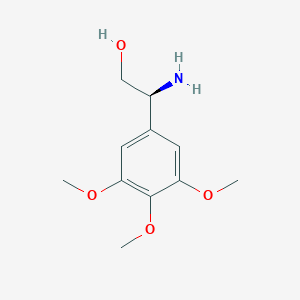
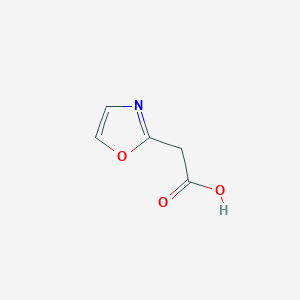
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13555459.png)
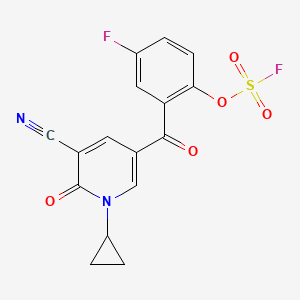
![2-Bromo-6-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13555469.png)

![1-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B13555488.png)
